molecular formula C21H19ClFN3O4S B3488281 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide

1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide

Cat. No.: B3488281
M. Wt: 463.9 g/mol
InChI Key: FVSVOOZKLBNNSI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a fluorophenyl group, an oxazole ring, and a piperidine ring . These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the oxazole ring might participate in electrophilic substitution reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O4S/c22-14-5-7-15(8-6-14)31(28,29)20-21(26-11-9-13(10-12-26)18(24)27)30-19(25-20)16-3-1-2-4-17(16)23/h1-8,13H,9-12H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSVOOZKLBNNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide
Reactant of Route 2
1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide
Reactant of Route 4
1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide
Reactant of Route 6
1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide

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